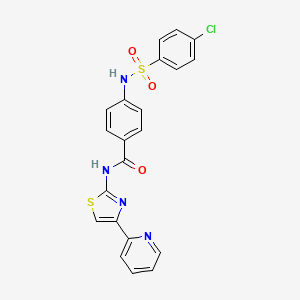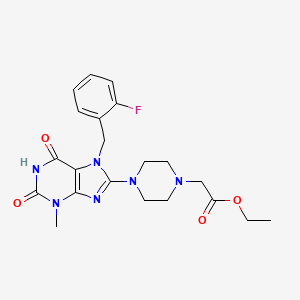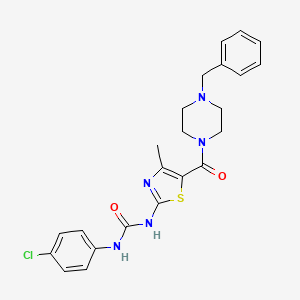
4-(4-chlorophenylsulfonamido)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenylsulfonamido)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as Compound 1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has a molecular weight of 498.99 g/mol.
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
- A study by Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mTOR inhibitors, focusing on various 6,5-heterocycles to improve metabolic stability. This research is relevant as it includes compounds structurally related to 4-(4-chlorophenylsulfonamido)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, offering insights into its potential application in targeting PI3Kα and mTOR, crucial for cancer therapy and other diseases involving these pathways (Stec et al., 2011).
Antimalarial and Antiviral Properties
- Fahim and Ismael (2021) conducted theoretical investigations and molecular docking studies on sulfonamide derivatives, including compounds similar to the chemical . Their research highlighted the potential of these compounds in antimalarial activity and their possible application in COVID-19 drug development (Fahim & Ismael, 2021).
Antimicrobial Studies
- Patel and Agravat (2007) synthesized and studied new pyridine derivatives, including those structurally related to 4-(4-chlorophenylsulfonamido)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, for their antibacterial and antifungal activities. Such research contributes to understanding the compound's potential application in developing new antimicrobial agents (Patel & Agravat, 2007).
Synthesis and Characterization in Chemistry
- Research by Vellaiswamy and Ramaswamy (2017) involved synthesizing new Co(II) complexes, including compounds akin to the chemical . This study can provide insights into the synthesis procedures and characterization aspects of such compounds, which is valuable for chemical and pharmaceutical industries (Vellaiswamy & Ramaswamy, 2017).
Stability and Potency Optimization
- Ife et al. (1989) discussed the optimization of stability and potency in the development of H+/K+-ATPase inhibitors. This research is pertinent as it deals with structural elements similar to the chemical of interest, highlighting the role of such compounds in medicinal chemistry (Ife et al., 1989).
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S2/c22-15-6-10-17(11-7-15)31(28,29)26-16-8-4-14(5-9-16)20(27)25-21-24-19(13-30-21)18-3-1-2-12-23-18/h1-13,26H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCRSZJLPUAGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)
![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)



![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)